3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2OS/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFREDUMHYGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2Br)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromophenyl group, a thiolane moiety, and a diazepan ring. The synthesis typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
- Starting Materials : The synthesis begins with 2-bromobenzaldehyde and thiolane derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclizations that form the diazepan ring.
- Yield : The overall yield of the synthesis can vary but is generally optimized through careful control of reaction conditions.
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities:
- Anxiolytic Effects : Similar to classical benzodiazepines, compounds in this class may exhibit anxiolytic properties by modulating GABA_A receptors.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, which warrant further investigation.
- Neuroprotective Effects : The compound may offer neuroprotective benefits in models of neurodegeneration.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence various cellular pathways:
- Cell Viability : Studies using cell lines have shown that it does not exhibit significant cytotoxicity at therapeutic concentrations.
- Mechanism of Action : It appears to enhance GABAergic transmission, similar to other diazepam-like compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or related derivatives:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vivo model for anxiety | Showed significant reduction in anxiety-like behavior compared to control. |
| Study B | Electrophysiological assays | Confirmed modulation of GABA_A receptors leading to enhanced inhibitory neurotransmission. |
| Study C | Cytotoxicity assays | Demonstrated low toxicity in various human cell lines, indicating a favorable safety profile. |
Comparison with Similar Compounds
Structural Analogues with Diazepane Moieties
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one ()
- Structure : Differs by replacing the 2-bromophenyl and thiolan groups with 4-methoxyphenyl.
- Molecular Weight : 262.35 g/mol (vs. ~345–360 g/mol estimated for the target compound).
- Key Differences: Methoxy vs. Thiolan Absence: Lacks sulfur, which may reduce metabolic stability or alter solubility.
- Implications : The bromophenyl-thiolan combination in the target compound likely enhances lipophilicity and target engagement via halogen bonding .
Propan-1-one Derivatives with Heterocyclic Substituents
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) ()
- Structure : Features a benzothiophenyl group and a piperazine ring substituted with pyridinyl.
- Activity : Binds to serotonin receptors (IC₅₀ = 2.50 μM; Ki = 2.30 μM).
- Comparison :
- Piperazine (6-membered) vs. Diazepane (7-membered) : Smaller ring size may restrict conformational flexibility, impacting receptor selectivity.
- Benzothiophene vs. Bromophenyl : The planar benzothiophene may enhance π-π stacking, while bromine offers halogen bonding.
- Relevance : Highlights the role of heterocycle size and aromatic substituents in biological activity .
1-((3R,4R)-3-(Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-(3-chloroisoxazol-5-yl)propan-1-one ()
- Structure : Contains a complex imidazopyrrolopyrazine system and chloroisoxazole.
- Comparison :
- Chloroisoxazole vs. Thiolan : Chlorine’s electronegativity vs. sulfur’s polarizability may influence target interactions.
- Piperidine vs. Diazepane : Rigid piperidine vs. flexible diazepane could affect binding kinetics.
- Implications : Heterocyclic complexity may improve specificity but reduce synthetic accessibility .
Antimicrobial Propan-1-one Derivatives
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP Series) ()
- Structure : Thiazolidine ring and benzyloxy substituents.
- Activity : AAP-4, AAP-5, AAP-7, and AAP-8 show potent antimicrobial effects.
- Comparison :
- Thiazolidine vs. Thiolan : Both contain sulfur, but thiazolidine’s nitrogen may enable additional hydrogen bonding.
- Benzyloxy vs. Bromophenyl : The former enhances lipophilicity, while bromine adds steric bulk.
Flavouring Agents with Propan-1-one Backbone
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) ()
- Structure : Hydroxyphenyl and pyridinyl groups.
- Safety Data: Negative for genotoxicity in bacterial assays but flagged for high exposure concerns.
- Comparison: Phenolic vs. Bromophenyl: Hydroxyl groups improve solubility but may reduce metabolic stability. Pyridine vs. Diazepane: Pyridine’s rigidity contrasts with diazepane’s flexibility.
- Implications: Bromine in the target compound may mitigate genotoxicity risks associated with phenolic derivatives .
Q & A
Q. What synthetic methodologies are effective for synthesizing 3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one, and what are the critical reaction conditions?
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- S-Alkylation : Reacting a thiol-containing precursor (e.g., 4-(thiolan-3-yl)-1,4-diazepane) with a brominated ketone derivative (e.g., 2-bromo-1-(2-bromophenyl)propan-1-one) in an alkaline medium. This method is analogous to the S-alkylation procedures used for structurally related compounds .
- Reduction : If intermediates require reduction (e.g., ketone to alcohol), sodium borohydride (NaBH₄) or catalytic hydrogenation may be employed, followed by purification via column chromatography (e.g., dichloromethane/methanol gradients) .
- Critical Conditions : Temperature control (often 0–60°C), anhydrous solvents (e.g., THF or DMF), and inert atmospheres (N₂/Ar) are essential to minimize side reactions. Yields are highly dependent on the stoichiometry of the diazepane and brominated aryl components .
Q. Which spectroscopic techniques are most reliable for characterizing the compound, and what key spectral features should researchers anticipate?
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the diazepane ring protons (δ 2.5–3.5 ppm, multiplet), the thiolan methylene groups (δ 1.8–2.2 ppm), and the bromophenyl aromatic protons (δ 7.2–7.8 ppm). Coupling constants (e.g., J = 6–8 Hz for diazepane protons) help confirm stereochemistry .
- ¹³C NMR : Peaks for carbonyl carbons (δ 190–210 ppm) and brominated aryl carbons (δ 120–135 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) with exact mass matching the molecular formula (C₁₉H₂₄BrN₂OS). Fragmentation patterns may include loss of the thiolan moiety (m/z ~100–120) .
- X-ray Crystallography : For unambiguous structural validation, single-crystal X-ray diffraction is recommended. Software like SHELXL can refine the structure, with R factors < 0.05 indicating high accuracy .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?
Structural-activity relationship (SAR) studies are critical. For example:
- Chain Length Variations : Analogs with shorter/longer carbon chains (e.g., propan-1-one vs. pentan-1-one) may exhibit differing binding affinities due to steric or electronic effects. Compare activity data against targets (e.g., enzymes or receptors) using standardized assays .
- Functional Group Substitutions : Replace the thiolan group with tetrahydrofuran or other heterocycles to assess the impact on solubility and target engagement. Biological data should be normalized to control compounds (e.g., IC₅₀ values) .
- Data Validation : Use statistical tools (e.g., ANOVA) to assess significance and replicate experiments under identical conditions to rule out assay variability .
Q. What computational approaches are recommended for modeling the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins. The bromophenyl group may occupy hydrophobic pockets, while the diazepane-thiolan moiety could form hydrogen bonds. Validate with experimental binding data (e.g., SPR or ITC) .
- Molecular Dynamics (MD) Simulations : Simulate the ligand-protein complex in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability. Root-mean-square deviation (RMSD) < 2 Å indicates a stable binding pose .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, which may guide derivatization strategies .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Space Group Determination : Use SHELXD for phase determination and SHELXL for refinement. For example, a monoclinic P2₁/c space group with Z = 4 is common for similar diazepane derivatives .
- Torsion Angle Analysis : Validate the thiolan ring conformation (e.g., envelope or twist-boat) and diazepane planarity. Anomalies in bond lengths (>0.02 Å) or angles (>2°) may indicate disorder .
- Twinned Data : For crystals with twinning, use the TWIN/BASF commands in SHELXL to refine the structure. R₁ values < 0.05 and Flack parameter ≈ 0 confirm correct absolute configuration .
Q. What strategies mitigate challenges in purifying the compound during synthesis?
- Column Chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) based on polarity. TLC monitoring (Rf ≈ 0.3–0.5) ensures fraction collection accuracy .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals. Slow cooling (1°C/min) enhances crystal quality for X-ray studies .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
